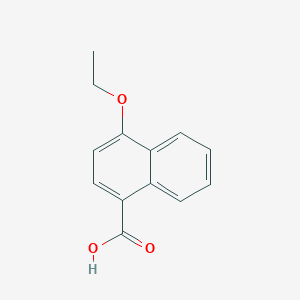

4-Ethoxy-1-naphthoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKDTARDWHVNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411735 | |

| Record name | 4-ethoxynaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-24-1 | |

| Record name | 4-ethoxynaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 1 Naphthoic Acid

Direct Ethylation of 1-Naphthoic Acid

Direct ethylation strategies focus on introducing the ethoxy group onto the 1-naphthoic acid backbone. This can be accomplished through classical ether synthesis or modern catalytic methods.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. wikipedia.orgbyjus.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing 4-ethoxy-1-naphthoic acid, this would involve the deprotonation of a hydroxyl group at the 4-position of the naphthoic acid to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide.

The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.org For this reaction to be efficient, the use of primary alkyl halides is preferred, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com The alkoxide can be prepared by treating the corresponding alcohol with a strong base like sodium hydride or potassium hydroxide. byjus.commasterorganicchemistry.comkhanacademy.org The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO, or the parent alcohol of the alkoxide, often being employed. byjus.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| 4-Hydroxy-1-naphthoic acid | Ethyl halide (e.g., ethyl bromide) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 50-100 | 1-8 |

| 4-Hydroxy-1-naphthoic acid | Ethyl halide (e.g., ethyl iodide) | Potassium Hydroxide (KOH) | Ethanol (B145695) | 50-100 | 1-8 |

Palladium-Catalyzed Ethoxylation Protocols

Modern synthetic chemistry offers palladium-catalyzed methods for the formation of C-O bonds, providing an alternative to traditional etherification reactions. researchgate.netrsc.org These protocols can facilitate the direct ethoxylation of aromatic C-H bonds, potentially streamlining the synthesis of this compound by avoiding the need for a pre-installed hydroxyl group. smolecule.com

Palladium-catalyzed C-H activation enables the introduction of an ethoxy group at the C4 position of the naphthalene (B1677914) ring. smolecule.com This approach can reduce the number of synthetic steps required. smolecule.com These reactions often utilize a palladium catalyst in conjunction with an oxidant and an ethoxy source, such as ethanol. Recent advancements have focused on developing milder reaction conditions and improving the efficiency and selectivity of these transformations. rsc.org

Synthesis from Related Naphthalene Derivatives

An alternative strategy for the synthesis of this compound involves the modification of other functional groups already present on a 4-ethoxynaphthalene core.

Oxidation of 4-Ethoxy-1-acetylnaphthalene

The oxidation of a methyl ketone group offers a direct route to the corresponding carboxylic acid. In this approach, 4-ethoxy-1-acetylnaphthalene would be oxidized to yield this compound. A common method for this transformation is the haloform reaction, which utilizes sodium hypochlorite (B82951). cdnsciencepub.com While this reaction can be effective, it sometimes presents challenges, and careful control of reaction conditions, such as temperature and the preparation of the hypochlorite solution, is critical for success. cdnsciencepub.com

| Starting Material | Oxidizing Agent | Reaction Conditions |

| 4-Ethoxy-1-acetylnaphthalene | Sodium hypochlorite (NaOCl) | Reflux until ketone is consumed |

Grignard Synthesis Approaches

Grignard reagents provide a powerful tool for the formation of carbon-carbon bonds and can be utilized to introduce a carboxyl group. cdnsciencepub.com The synthesis would begin with a 4-ethoxynaphthalene derivative bearing a halogen, typically bromine, at the 1-position. This halo-derivative is then reacted with magnesium metal to form the corresponding Grignard reagent. Subsequent reaction of the Grignard reagent with carbon dioxide, followed by an acidic workup, yields the desired this compound. cdnsciencepub.comgoogle.com This method is particularly useful when direct oxidation methods are problematic. cdnsciencepub.com

| Starting Material | Reagents | Intermediate | Final Product |

| 1-Bromo-4-ethoxynaphthalene | 1. Magnesium (Mg), 2. Carbon Dioxide (CO2), 3. H3O+ | 4-Ethoxy-1-naphthylmagnesium bromide | This compound |

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (cyanide) group is a classic and reliable method for the preparation of carboxylic acids. cdnsciencepub.com For the synthesis of this compound, this would involve the hydrolysis of 4-ethoxy-1-cyanonaphthalene. This hydrolysis can be carried out under either acidic or basic conditions, although alkaline hydrolysis is often found to be more effective for naphthoic acid derivatives. cdnsciencepub.com The reaction involves heating the nitrile in the presence of a strong acid or base, followed by acidification to protonate the resulting carboxylate salt.

| Starting Material | Hydrolysis Conditions |

| 4-Ethoxy-1-cyanonaphthalene | Alkaline hydrolysis (e.g., NaOH or KOH), followed by acidification |

| 4-Ethoxy-1-cyanonaphthalene | Acid hydrolysis (e.g., H2SO4 or HCl) |

Novel Synthetic Routes and Catalyst Development

Recent advancements in organic synthesis have led to the exploration of novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of reactions. These modern approaches offer alternatives to classical synthetic methods, which often rely on stoichiometric reagents and harsh reaction conditions.

Magnesium oxide (MgO) nanoparticles have emerged as a versatile and efficient catalyst in various organic transformations due to their high surface area, basic properties, and thermal stability. nanografi.com In the context of reactions involving this compound, MgO nanoparticles have been successfully employed as a catalyst. frontiersin.org For instance, in a procedure for synthesizing amide derivatives, this compound was activated using ethyl chloroformate in the presence of a catalytic amount of MgO nanoparticles. frontiersin.org This method highlights the potential of nanocatalysis to facilitate key bond-forming reactions. The use of MgO nanoparticles is considered a "green" method, often leading to higher yields and shorter reaction times compared to traditional approaches. researchgate.net

The mechanism of MgO nanoparticle catalysis often involves the activation of substrates on the nanoparticle surface. The basic sites on the MgO surface can facilitate deprotonation steps, while the Lewis acidic sites (Mg²⁺) can coordinate with carbonyl groups, enhancing their electrophilicity. This dual functionality allows for efficient catalysis of reactions that might otherwise require strong, soluble bases or other activating agents.

A direct comparison reveals the advantages of using magnesium oxide nanoparticles over classical methods for reactions involving this compound. In a study synthesizing amide derivatives from carboxylic acids including this compound, a classical approach utilized triethylamine (B128534) as a base catalyst, while the novel method employed MgO nanoparticles. frontiersin.org

The classical method required a reaction time of 5 hours. In contrast, the MgO nanoparticle-catalyzed reaction was significantly faster, demonstrating the superior efficiency of the nanocatalyst. frontiersin.org The optimization of the catalyst loading showed that 20 molar % of MgO nanoparticles provided the best results. frontiersin.org This comparison underscores the benefits of nanocatalysis in terms of reaction efficiency and potentially milder conditions. frontiersin.org

Below is a table comparing the two methods for the synthesis of an amide derivative using this compound as a starting material:

| Feature | Classical Method | MgO Nanoparticle Catalyzed Method |

| Catalyst | Triethylamine | Magnesium Oxide Nanoparticles |

| Reaction Time | 5 hours | Shorter than classical method |

| Yield | Lower | Higher |

| Conditions | Stirred suspension in dry Chloroform (B151607) at -5 to 0°C | Stirred suspension in dry Chloroform at -5 to 0°C, then room temperature |

| Reference | frontiersin.org | frontiersin.org |

Magnesium Oxide Nanoparticle Catalysis in Synthesis

Synthetic Challenges and Optimization Strategies

The synthesis of this compound and its derivatives is not without its challenges. The reactivity of the naphthalene ring system and the sensitivity of the involved functional groups necessitate careful control over reaction conditions to achieve high yields and purity.

A common route to ethoxy-substituted naphthalenes is through the Williamson ether synthesis, which involves the reaction of a naphtholate ion with an ethyl halide. scribd.comorganicchemistrytutor.com A significant challenge in this process is the sensitivity of the naphtholate intermediate. Naphtholates are susceptible to oxidation, which can lead to the formation of undesired byproducts such as quinones. This sensitivity is particularly pronounced in naphthol derivatives. gla.ac.uk

To mitigate these side reactions, it is crucial to perform the reaction under anhydrous (water-free) conditions. rsc.org The presence of water can not only lead to hydrolysis of the reagents but can also facilitate oxidation pathways. rsc.org Furthermore, the exclusion of oxygen, often achieved by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon), is essential to prevent the oxidation of the sensitive naphtholate. gla.ac.uk The choice of solvent is also critical, with absolute alcohols or other anhydrous aprotic solvents being preferred to minimize side reactions.

When considering scalability, methods that utilize continuous flow reactors can offer advantages over traditional batch processes by improving heat transfer and reducing reaction times. However, some scalable methods like the Kolbe-Schmitt reaction, which introduces a carboxylic acid group, can be energy-intensive. The development of more sustainable and efficient catalytic systems, such as those using ruthenium for C-H activation and annulation, offers promising avenues for the synthesis of substituted 1-naphthoic acids with high atom economy, which is a key consideration for industrial-scale production. acs.org

Reactivity and Reaction Mechanisms of 4 Ethoxy 1 Naphthoic Acid

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on substituted naphthalenes is influenced by the electronic properties of the existing substituents.

Regioselectivity of Nitration

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). frontiersin.orglibretexts.org For 4-ethoxy-1-naphthoic acid, the directing effects of both the ethoxy and carboxylic acid groups must be considered. The ethoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. libretexts.org In cases of competing directing effects, the more activating group generally determines the position of substitution. uobasrah.edu.iq

The ethoxy group at the 4-position strongly activates the ortho positions (3 and 5) and the para position (8) relative to itself. The carboxylic acid group at the 1-position deactivates the ring and directs incoming electrophiles to the meta positions (3 and 6). Given that the ethoxy group is a more powerful activating group than the carboxylic acid is a deactivating one, its directing effect is expected to dominate. Therefore, nitration is predicted to occur primarily at the positions ortho to the ethoxy group.

| Position | Influence of Ethoxy Group (at C4) | Influence of Carboxylic Acid Group (at C1) | Predicted Outcome |

| 2 | - | Ortho (deactivated) | Unlikely |

| 3 | Ortho (activated) | Meta (less deactivated) | Major Product |

| 5 | Ortho (activated) | - | Possible Product |

| 6 | - | Meta (less deactivated) | Minor Product |

| 7 | - | - | Unlikely |

| 8 | Para (activated) | - | Possible Product |

This table provides a qualitative prediction of regioselectivity based on established principles of electrophilic aromatic substitution.

Regioselectivity of Sulfonation

Aromatic sulfonation, another key electrophilic aromatic substitution reaction, involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid. wikipedia.org The directing effects governing sulfonation are similar to those for nitration. The ethoxy group will direct the incoming electrophile to the ortho and para positions, while the carboxylic acid group will direct it to the meta positions. libretexts.org Consequently, sulfonation of this compound is also expected to be directed by the activating ethoxy group, leading to substitution primarily at the positions ortho to it.

Influence of Ethoxy and Carboxylic Acid Groups on Reactivity

The activating effect of the ethoxy group is generally stronger than the deactivating effect of the carboxylic acid group. This results in the naphthalene ring of this compound being activated towards electrophilic aromatic substitution compared to unsubstituted naphthalene, with the substitution occurring at positions dictated by the ethoxy group.

Carboxylic Acid Group Reactions

The carboxylic acid functional group of this compound undergoes a range of reactions characteristic of this class of organic compounds.

Decarboxylation Mechanisms (Thermal and Oxidative)

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. chemistrysteps.com While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated by specific structural features or reaction conditions.

Thermal Decarboxylation: Thermal decarboxylation of naphthoic acids can occur at elevated temperatures. The mechanism often involves a cyclic transition state, particularly if a group capable of hydrogen bonding is in a sterically favorable position. For this compound, direct thermal decarboxylation would require high temperatures and may not be a clean reaction.

Oxidative Decarboxylation: This process involves both oxidation and loss of CO₂. Certain metal oxides have been shown to be effective catalysts for the decarboxylation of naphthoic acids. doe.gov For instance, Ag₂O has demonstrated high activity for the decarboxylation of naphthoic acid at 300°C. doe.gov The mechanism can proceed through a radical pathway, especially with transition metals like Cu(II) or Mn(III), which can facilitate internal electron transfer. doe.gov

Nucleophilic Acyl Substitution and Esterification

The carboxylic acid group is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid. libretexts.org This class of reactions is fundamental to the synthesis of carboxylic acid derivatives such as esters, amides, and acid chlorides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst leads to the formation of the corresponding ester. smolecule.comsmolecule.com This is a reversible reaction, and an excess of the alcohol is often used to drive the equilibrium towards the product. youtube.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions, particularly those catalyzed by palladium, are crucial for creating more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. While direct Suzuki-Miyaura coupling of carboxylic acids is challenging, they can be converted into suitable coupling partners, such as aryl esters. nih.gov For instance, the carboxylic acid group of a protected aspartic acid has been converted to a phenyl ester, which then successfully undergoes a non-decarbonylative Suzuki-Miyaura reaction to form aryl-amino ketones. nih.gov This methodology could be applied to this compound.

The general mechanism involves the reaction of a boronic acid with a palladium(0) catalyst. The efficiency and selectivity of the reaction can be highly dependent on the choice of catalyst, ligands, and base. acs.org Common palladium sources include Pd(OAc)₂ and PdCl₂, and catalyst systems can be generated in situ. acs.orgrsc.org For example, a system using PdCl₂ with sodium sulfate (B86663) in water has shown excellent activity for coupling aryl halides with arylboronic acids at room temperature. rsc.org Studies have shown that even small variations in catalyst loading, often described in mol %, can significantly alter reaction outcomes. acs.org While a specific Suzuki-Miyaura coupling of this compound itself is not detailed in the provided results, the related compound, 2-ethoxy-1-naphthylboronic acid, has been used effectively in such coupling reactions. acs.org

The synthesis of biaryl compounds, which are molecules containing two directly linked aromatic rings, is a significant application of cross-coupling chemistry. acs.org These structures are present in numerous natural products and chiral catalysts. acs.org The Suzuki-Miyaura reaction is a primary method for creating biaryl linkages. beilstein-journals.org

Alternative, transition-metal-free methods for creating biaryl compounds from naphthoic acids have also been developed. researchgate.net One such approach involves an ortho-lithium/magnesium carboxylate-driven aromatic nucleophilic substitution (SNAr) on unprotected naphthoic acids, which provides direct access to biaryl compounds. researchgate.net Another strategy is the Ullmann reaction, which uses copper to promote the coupling of aryl halides. researchgate.net This method has been used to regioselectively synthesize dimeric orsellinates, a type of biaryl compound. researchgate.net For naphthoic acid derivatives, the copper-promoted Ullmann reaction of 1-bromo-2-naphthoic acid esters has been shown to induce axial chirality in the resulting 1,1′-binaphthyl bond. researchgate.net These methods highlight diverse strategies for converting naphthoic acids into valuable biaryl derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Derivatization Strategies and Reaction Conditions

Derivatization is the chemical modification of a compound to produce a new compound with properties suitable for a specific application, such as enhancing reactivity for subsequent synthetic steps or improving analytical detection. gnomio.com

A common strategy for forming an amide from a carboxylic acid involves activation with ethyl chloroformate. frontiersin.orgorganic-chemistry.org In this two-step, one-pot process, the carboxylic acid is first reacted with ethyl chloroformate to form a mixed carboxylic-carbonic anhydride (B1165640) intermediate. frontiersin.orgdcu.ie This activated intermediate is highly susceptible to nucleophilic attack. In the second step, an amine is added, which attacks the more reactive carbonyl center of the mixed anhydride to form the desired amide bond, releasing ethanol (B145695) and carbon dioxide as byproducts. dcu.ie

This method has been specifically applied to this compound. frontiersin.org The reaction is typically performed in a dry aprotic solvent like chloroform (B151607) (CHCl₃) at a reduced temperature (e.g., -5 to 0°C) during the addition of ethyl chloroformate to control the reactivity and minimize side reactions. frontiersin.org After the formation of the mixed anhydride, the amine is added, and the reaction mixture is stirred at room temperature to allow the amide formation to proceed to completion. frontiersin.org

The efficiency of amide formation can be significantly influenced by the choice of catalyst. In the classical approach to amide synthesis using ethyl chloroformate, a base such as triethylamine (B128534) is used to neutralize the hydrochloric acid generated during the formation of the mixed anhydride. frontiersin.org This method, when applied to the synthesis of an amide derivative of this compound, required a reaction time of 5 hours. frontiersin.org

To improve reaction efficiency, alternative catalysts have been explored. The use of magnesium oxide (MgO) nanoparticles as a catalyst for the same reaction has been shown to be effective. frontiersin.org Researchers optimized the reaction conditions, finding that using 20 molar % of the MgO nanoparticle catalyst allowed the synthesis to be completed more efficiently than the classical method. frontiersin.org This demonstrates that heterogeneous catalysts can offer benefits in terms of reaction time and potentially simpler workup procedures. nih.gov

| Method | Catalyst/Base | Solvent | Reaction Time |

|---|---|---|---|

| Classical Method | Triethylamine | Dry CHCl₃ | 5 hours |

| Catalytic Method | Magnesium Oxide (MgO) Nanoparticles (20 mol %) | Dry CHCl₃ | < 5 hours (Optimized) |

Analytical techniques like gas chromatography (GC) require that analytes be volatile enough to be carried through the column in the gas phase. phenomenex.com Polar compounds, such as carboxylic acids, often have low volatility due to strong intermolecular hydrogen bonding and are prone to adsorption on the active surfaces within the GC system, leading to poor peak shape and inaccurate results. gnomio.comjfda-online.com Derivatization is therefore essential to analyze compounds like this compound by GC. gnomio.com

The primary goal of derivatization for GC is to mask the polar functional groups with non-polar ones, thereby increasing volatility and thermal stability. phenomenex.comjfda-online.com For carboxylic acids, a common and effective method is silylation. phenomenex.com This involves replacing the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. peerj.com The resulting TMS ester of this compound would be significantly more volatile and less polar, making it amenable to GC and GC-MS analysis. phenomenex.compeerj.com Other derivatization strategies for carboxylic acids include alkylation to form esters, for example, using pentafluorobenzyl bromide (PFBBr), which can also enhance detectability for specific detectors. phenomenex.blog

| Derivatization Method | Typical Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Silylation | BSTFA + TMCS, TMSI | Forms a volatile Trimethylsilyl (TMS) ester. | phenomenex.com, peerj.com |

| Alkylation (Esterification) | PFBBr, BF₃ in Methanol | Forms a more volatile ester (e.g., methyl or pentafluorobenzyl ester). | gnomio.com, phenomenex.blog |

Computational and Theoretical Studies of 4 Ethoxy 1 Naphthoic Acid

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are valuable in drug discovery for predicting the activity of newly designed molecules and optimizing lead compounds. researchgate.netmdpi.com

In a QSAR study, various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. researchgate.net These descriptors are then correlated with experimentally determined biological activity (such as IC₅₀ values) using statistical methods like multi-linear regression (MLR). nih.gov For a compound like 4-Ethoxy-1-naphthoic acid and its derivatives, a QSAR model could be developed to predict their potential efficacy against a specific biological target. The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (r²), which indicates how well the model fits the data. nih.gov

The table below lists some common molecular descriptors used in QSAR studies.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Polarizability | Charge distribution and reactivity |

| Steric | Molecular Volume, Molecular Area, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | Octanol-water partition coefficient (log P) | Solubility and membrane permeability |

| Thermodynamic | Hydration Energy | Interaction with water |

By establishing a statistically significant correlation, these models can guide the synthesis of new derivatives of this compound with potentially enhanced biological activity. nih.gov

Influence of Substituents on Molecular Properties

Studies on analogous substituted naphthoic acids provide a framework for understanding these influences. For example, the position of a substituent on the naphthalene (B1677914) ring can alter steric hindrance and electronic distribution. The introduction of alkoxy groups, such as methoxy (B1213986) and ethoxy, onto the naphthalene core is known to affect properties like hydrophobicity and binding affinity to proteins. Generally, extending an alkoxy chain (e.g., from methoxy to ethoxy) increases hydrophobicity due to the larger alkyl component, which can enhance interactions with nonpolar biological environments. The electron-donating nature of the ethoxy group also influences the reactivity and electronic properties of the aromatic system. smolecule.com

Table 1: Comparative Effects of Alkoxy Substituents on Naphthoic Acid Properties (Analog-Based)

| Substituent | Expected Effect on Hydrophobicity | Rationale | Source |

|---|---|---|---|

| -OCH₃ (Methoxy) | Base-level hydrophobicity for alkoxy group | Smaller alkyl group compared to ethoxy. | |

| -OCH₂CH₃ (Ethoxy) | Increased hydrophobicity | Longer alkyl chain enhances hydrophobic interactions. | |

| -OCH₂CH₂CH₃ (Propoxy) | Further increased hydrophobicity | Each additional CH₂ group contributes to hydrophobicity. |

Steric and Electronic Effects of the Ethoxy Group

The ethoxy group at the 4-position of the naphthoic acid core exerts significant steric and electronic effects that are crucial to its molecular interactions.

Steric Effects: The ethoxy group is bulkier than a hydrogen atom or a methoxy group. This steric hindrance can influence the molecule's conformation by causing the carboxyl group to rotate out of the plane of the naphthalene ring. canterbury.ac.nz This rotation can, in turn, affect the resonance between the carboxyl group and the aromatic system. canterbury.ac.nz In related systems, the ethoxy group often adopts a twisted conformation to minimize steric strain, which can influence its interaction with receptor binding pockets. vulcanchem.com The size of the substituent can impact reaction yields and may inhibit the formation of a solvation sheath around the molecule, thereby affecting its stability and reactivity. beilstein-journals.orgcanterbury.ac.nz

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or receptor. mdpi.comuniv-saida.dz These studies provide critical insights into binding affinities and interaction modes, guiding further drug discovery efforts.

Prediction of Binding Affinity to Biological Targets

Computational docking studies can predict the binding affinity of a ligand to a receptor, often expressed as a binding energy or an inhibition constant (Ki). For derivatives of naphthoic acid, these studies have been instrumental in assessing their potential as ligands for various receptors, including cannabinoid receptors (CB1 and CB2). researchgate.net

The affinity is determined by the complementarity of the ligand's shape and electronic properties to the receptor's binding site. Naphthoyl derivatives have shown low nanomolar affinity for CB1 and CB2 receptors. researchgate.net The specific substituents on the naphthalene ring are critical; for instance, modifications can confer selectivity for one receptor type over another. researchgate.net While many naphthoyl derivatives show affinity for both receptors, some have been developed to be highly selective for the CB2 receptor, which is primarily expressed on immune cells. researchgate.netresearchgate.netnih.gov

Ligand-Receptor Interactions (e.g., CB1/CB2 Receptors)

Docking simulations elucidate the specific non-covalent interactions between the ligand and the amino acid residues of the receptor's binding pocket. Cannabinoid receptors, being G protein-coupled receptors (GPCRs), possess a complex binding site where these interactions occur. nih.govmdpi.com

For naphthoyl derivatives binding to cannabinoid receptors, key interactions often include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in the receptor.

Hydrophobic Interactions: The planar naphthalene ring system is well-suited for π-π stacking and other hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the hydrophobic pocket of the receptor. vulcanchem.com

Studies on related compounds show that the specific substitution pattern on the naphthalene ring dictates the binding mode and functional outcome (agonist or antagonist activity). researchgate.net The activation of CB1 and CB2 receptors involves subtle conformational changes upon ligand binding. mdpi.com

Conformational Analysis and Stability of Derivatives

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For derivatives of this compound, a key aspect is the rotational freedom around the single bonds, particularly the bond connecting the carboxyl group to the naphthalene ring and the bonds within the ethoxy group.

Biological Activities and Mechanisms of Action

Anticancer Potential

Research into the anticancer properties has focused on derivatives of 4-Ethoxy-1-naphthoic acid rather than the parent compound itself.

A derivative of this compound, identified as 4-Ethoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-naphthamide (referred to as compound IIC in one study), has been evaluated for its cytotoxic effects. This compound was tested for its ability to inhibit the growth of the human lung adenocarcinoma cell line, A549. The study confirmed the structure of this synthetic derivative using methods such as FT-IR, 1H-NMR, and 13C-NMR.

The cytotoxic activity of 4-Ethoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-naphthamide (Compound IIC) was quantified by its half-maximal inhibitory concentration (IC50) value against the A549 lung cancer cell line. This value was compared to the reference drug Imatinib. The study found that the derivative possessed cytotoxic activity, although it was less potent than Imatinib and other tested analogues in the same series.

| Compound | Target Cell Line | IC50 Value (µM) |

|---|---|---|

| 4-Ethoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-naphthamide (IIC) | A549 (Lung Cancer) | |

| Imatinib (Reference Drug) | A549 (Lung Cancer) | 2.479 |

A molecular docking study also evaluated a similar derivative, 4-ethoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-naphthamide, and reported a docking score of 93.30, compared to 99.82 for the reference standard, Imatinib, suggesting a theoretical interaction with the tyrosine kinase enzyme active site. fip.org

Cytotoxic Activity in Cell Lines (e.g., A549 Lung Cancer)

Cannabinoid Receptor Ligand Activity

Derivatives containing the 4-ethoxynaphthalen-1-yl moiety have been investigated for their interaction with cannabinoid receptors. The type-1 cannabinoid receptor (CB1R) is a key therapeutic target for various neurological and neurodegenerative conditions. nih.govkoreascience.kr

One study evaluated a (naphthalen-1-yl)methanone derivative incorporating a 4-ethoxynaphthalene group, known as CB-13 . nih.govkoreascience.kr This compound was identified as a dual agonist for both CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. nih.gov Research indicates that for (naphthalen-1-yl)methanone derivatives, the presence of a 4-alkoxynaphthalene structure is more beneficial for binding affinity to the CB1 receptor compared to heterocyclic rings. nih.govkoreascience.kr

The binding affinity of CB-13 for the CB1 receptor was determined to be a Kᵢ value of 16.52 nM. koreascience.kr A comparative analysis showed that this affinity was stronger than that of other (naphthalen-1-yl)methanone derivatives with different linked rings. nih.govkoreascience.kr

| Compound Name | Core Moiety | Binding Affinity (Kᵢ) for CB1 Receptor (nM) |

|---|---|---|

| CB-13 | 4-Ethoxynaphthalen-1-yl | 16.52 |

| JWH-307 | 1H-Pyrrol-3-yl | 37.42 |

| FUBIMINA | 1H-Benzo[d]imidazol-2-yl | 54.08 |

| EG-018 | 9H-Carbazol-3-yl | 170.6 |

Data sourced from a study on structure-activity relationships of cannabinoid type-1 receptor ligands. nih.govkoreascience.kr

Affinity for CB1 and CB2 Receptors

Derivatives of 1-naphthoic acid have been identified as ligands for the cannabinoid receptors CB1 and CB2. The endocannabinoid system, which includes these receptors, is integral to numerous physiological processes. CB1 receptors are predominantly found in the brain and are associated with a range of central nervous system disorders, while CB2 receptors are primarily located in the immune system. nih.gov

Synthetic cannabinoids, which include derivatives of 3-(1-naphthoyl)indole (B1666303), often exhibit a high affinity for both CB1 and CB2 receptors. While specific binding affinity data for this compound is not detailed in the available research, related compounds have been extensively studied. For instance, some 3-(1-naphthoyl)indole derivatives have shown significantly higher binding affinities for CB1 and CB2 receptors compared to THC. researchgate.net The affinity of these compounds for cannabinoid receptors is a critical determinant of their biological effects.

Structure-Activity Relationships for Cannabinoid Ligands

The interaction of naphthoic acid derivatives with cannabinoid receptors is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different chemical modifications affect receptor binding and selectivity. chemsrc.com

Key findings from SAR studies on related cannabinoid ligands include:

Naphthoyl Substituents : The nature and position of substituents on the naphthoyl group play a crucial role in determining affinity and selectivity for CB1 and CB2 receptors. researchgate.net For example, halogenation at the 4- or 8-position of the naphthoyl ring in 1-alkyl-3-(1-naphthoyl)indoles can lead to compounds with a desirable low affinity for CB1 and a high affinity for CB2. researchgate.net

Alkyl Groups : In 1-alkyl-3-(1-naphthoyl)indoles, the length and structure of the alkyl substituent influence receptor affinity. chemsrc.com

Carbonyl Group : The replacement of the carbonyl group in 3-(1-naphthoyl)indoles with a methylene (B1212753) bridge, as seen in 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole, results in a lower affinity for the CB1 receptor, suggesting the carbonyl group is important for strong receptor interaction. researchgate.net

These studies highlight that specific structural modifications can significantly alter the pharmacological properties of these compounds, paving the way for the design of more selective cannabinoid ligands.

Other Investigated Biological Activities of Naphthoic Acid Derivatives

Anti-inflammatory Properties

Naphthoic acid derivatives have demonstrated notable anti-inflammatory potential. smolecule.comnih.gov For example, adapalene, a naphthoic acid derivative, is known for its anti-inflammatory effects. nih.gov Research has shown that certain hydroxynaphthoate (B12740854) derivatives, such as methyl 1-hydroxy-2-naphthoate (B8527853) and ethyl 1,6-dihydroxy-2-naphthoate, also possess anti-inflammatory activity. ossila.com The mechanism for some derivatives may involve the modulation of inflammatory pathways and a reduction in pro-inflammatory markers like TNF-α and IL-6. In a study on 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, compound S16 was identified as having the highest anti-inflammatory activity. nih.gov

Antioxidant Activity

Several naphthoic acid derivatives have been investigated for their ability to counteract oxidative stress. smolecule.comjournalcsij.com Compounds with hydroxyl groups, such as 3,7-dihydroxy-2-naphthoic acid, are noted for their potential to scavenge free radicals. cymitquimica.com A study on 1-phenyl-3-naphthoic acid derivatives revealed that they exhibited significant to moderate antioxidant activity. journalcsij.com Furthermore, in a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, one compound (S20) was found to have the highest antioxidant potential. nih.gov Naphthyl-functionalized acetamide (B32628) derivatives have also been explored for their antioxidant properties as a potential therapeutic approach for Alzheimer's disease. nih.gov

Antiepileptic Properties

The potential for naphthoic acid derivatives to act as antiepileptic agents has been explored. Arylhydrazone metal complexes derived from 3-hydroxy-2-naphthoic acid hydrazide have been associated with anticonvulsant effects. dergipark.org.tr Additionally, nafimidone, an imidazole-derived compound containing a naphthalene (B1677914) moiety, was developed as an anticonvulsant. Studies on functionalized amino acids have indicated that benzylamide derivatives of various acids can exhibit anticonvulsant activity. ptfarm.pl

Anti-Alzheimer's Properties and Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A significant focus of research on naphthoic acid derivatives has been their potential application in treating Alzheimer's disease, primarily through the inhibition of cholinesterase enzymes. nih.govmdpi.comeuropeanreview.orgresearchgate.net Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine; their inhibition is a therapeutic strategy for Alzheimer's. mdpi.comrjptonline.orgwikipedia.org

Naphthyl-functionalized acetamide derivatives have been synthesized and evaluated as inhibitors of both AChE and BChE. nih.gov In one study, several of these derivatives were found to be selective for BChE, with IC₅₀ values indicating higher potency than the control drug, galantamine. nih.gov Similarly, derivatives of 9-phosphorylated acridine, which can be synthesized from diphenylamine (B1679370) and a carboxylic acid, have shown inhibitory activity against BChE. frontiersin.org

The following table presents data on the inhibitory concentrations (IC₅₀) of selected naphthyl-related derivatives against cholinesterase enzymes.

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value (µM) |

| Naphthyl-functionalized acetamides (1h, 1j, 1k, 2l) | BChE | 3.30 - 5.03 |

| 9-dibenzyloxyphosphoryl-9,10-dihydroacridine (1d) | BChE | 2.90 |

| 9-diphenethyloxyphosphoryl-9,10-dihydroacridine (1e) | BChE | 3.22 |

| 9-dibenzyloxyphosphorylacridine (2d) | BChE | 6.90 |

This table compiles data from studies on different classes of naphthyl-related derivatives and their inhibitory effects on butyrylcholinesterase (BChE). nih.govfrontiersin.org

Mechanism of Action Investigations for this compound

The precise mechanisms through which this compound exerts its biological effects are a subject of ongoing scientific investigation. Research into its interactions with cellular components, the specific roles of its functional groups, and its influence on signaling cascades provides a foundational understanding of its potential pharmacological profile. Insights are often drawn from studies on structurally related naphthoic acid derivatives.

Interaction with Cellular Targets (Enzymes, Receptors)

Naphthoic acid derivatives have been identified as ligands for various cellular receptors and enzymes. The rigid naphthalene core provides a scaffold that can facilitate interactions with binding pockets of proteins.

Receptor Antagonism: A significant area of research for naphthoic acid derivatives has been their activity as antagonists for P2Y receptors, particularly the P2Y14 receptor. nih.govresearchgate.net This receptor, activated by UDP-sugars, is implicated in immune and inflammatory responses. nih.gov High-throughput screening identified a naphthoic acid core as a competitive antagonist of the P2Y14 receptor. researchgate.net Subsequent optimization led to potent antagonists, such as a 4,7-disubstituted 2-naphthoic acid derivative (PPTN), which exhibits high affinity and selectivity for the P2Y14 receptor. nih.govevitachem.com While these studies focus on 2-naphthoic acid derivatives, they establish the naphthoic acid scaffold as a key pharmacophore for P2Y14 antagonism. The potential for this compound to act on this or other G protein-coupled receptors (GPCRs) remains an area for further investigation.

Enzyme Inhibition: Some studies suggest that naphthoic acid derivatives may exhibit enzyme-inhibiting properties. For instance, a study involving the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives from this compound was conducted to evaluate their biological activities, including potential enzyme inhibition. frontiersin.org

Aryl Hydrocarbon Receptor (AhR) Modulation: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating genes involved in metabolism and immune responses. chemeurope.comnih.gov Structurally diverse compounds, including various naphthalene derivatives, can bind to and activate the AhR. wikipedia.org Research on hydroxyl/carboxy-substituted naphthoic acids has demonstrated structure-dependent AhR activity. This suggests that naphthoic acid derivatives like this compound could potentially interact with the AhR, thereby influencing the expression of its target genes.

Role of Ethoxy and Carboxylic Acid Groups in Binding Affinity

The functional groups attached to the naphthalene core are critical in determining the binding affinity and specificity of the molecule for its cellular targets.

The carboxylic acid group is a key feature, often essential for receptor interaction. For P2Y14 receptor antagonists based on the naphthoic acid scaffold, a free carboxylate group was found to be a requirement for activity. researchgate.net This negatively charged group likely forms crucial ionic interactions or hydrogen bonds within the receptor's binding site.

The ethoxy group (–O–CH₂CH₃) at the 4-position influences the molecule's lipophilicity and steric profile. Compared to a methoxy (B1213986) group (–O–CH₃), the ethoxy group is larger and more hydrophobic. This can enhance binding to hydrophobic pockets within a protein target. Structure-activity relationship (SAR) studies on related 2-alkoxy-1-naphthoic acids and their binding to bovine serum albumin (BSA) have shown that increasing the alkyl chain length from methoxy to ethoxy enhances hydrophobic interactions and increases protein binding affinity. This principle suggests that the ethoxy group of this compound plays a significant role in its interaction with biological macromolecules.

| Compound | Alkoxy Group | Effect on Hydrophobicity | Observed Effect on Binding Affinity (logKBSA/w) |

|---|---|---|---|

| 2-Methoxy-1-naphthoic acid | -OCH₃ | Less hydrophobic | 2.16 |

| 2-Ethoxy-1-naphthoic acid | -OCH₂CH₃ | More hydrophobic | 2.66 |

| 2-Propoxy-1-naphthoic acid | -OCH₂CH₂CH₃ | Even more hydrophobic | Increases by ~0.3-0.6 units per CH₂ group |

Modulation of Biochemical Pathways

By interacting with specific cellular targets, this compound and its derivatives can modulate various biochemical pathways.

Inflammatory and Immune Pathways: Given the role of the P2Y14 receptor in mediating inflammatory responses, such as neutrophil chemotaxis, antagonists of this receptor can block these pathways. nih.gov The demonstration that the naphthoic acid derivative PPTN blocks UDP-glucose-promoted chemotaxis in human neutrophils highlights the potential for compounds of this class to modulate inflammatory cascades. nih.gov

Metabolic Pathways: The interaction of naphthoic acid derivatives with the AhR can influence metabolic pathways. Upon activation, the AhR dimerizes with the AhR nuclear translocator (ARNT) and binds to DNA response elements, altering the transcription of genes, notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1. chemeurope.com This can affect the metabolism of xenobiotics and endogenous compounds. chemeurope.com Furthermore, the degradation of 1-naphthoic acid itself has been studied in microorganisms, where it is initiated by hydroxylation of the aromatic ring, leading to intermediates that enter the TCA cycle. ethz.ch The ethoxy group on this compound may alter its susceptibility to and the pathway of its metabolic degradation.

| Potential Target | Associated Pathway | Potential Effect of Modulation | Reference |

|---|---|---|---|

| P2Y14 Receptor | Immune/Inflammatory Signaling (e.g., Chemotaxis) | Antagonism could block inflammatory cell migration. | nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Xenobiotic Metabolism (e.g., CYP1A1/1B1 expression) | Activation could alter the metabolism of various compounds. | chemeurope.com |

| Microbial Degradation Enzymes | Catabolic Pathways | Metabolism to serve as a carbon and energy source for microorganisms. | ethz.ch |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Ethoxy-1-naphthoic acid and related compounds. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectral Analysis of this compound and Derivatives

The ¹H NMR spectrum of a compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For derivatives of naphthoic acid, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents.

For instance, in the ¹H NMR spectrum of N-(6-ferrocenyl-2-naphthoyl) amino acid derivatives, the amide proton signal appears in the low-field region, between δ 8.82-9.08 ppm for amino acid derivatives and δ 8.47-8.94 ppm for dipeptide derivatives. The specific chemical shifts and splitting patterns of the naphthalene (B1677914) ring protons are crucial for confirming the substitution pattern.

¹³C NMR Spectral Analysis of this compound and Derivatives

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

In the case of naphthoic acid derivatives, the carbonyl carbon of the carboxylic acid group typically resonates at a significantly downfield chemical shift. For example, in a study of various aromatic acids, the carbonyl carbons in similar structures were observed in the range of δ 162-164 ppm. rsc.org The carbons of the naphthalene ring system appear in the aromatic region of the spectrum, and their specific shifts can be used to distinguish between different isomers. For example, in 1-hydroxy-4-methoxy-2-naphthoic acid, the carbon signals were assigned based on HRMS and NMR data. researchgate.net

Interpretation of Chemical Shifts and Coupling Patterns

The detailed analysis of chemical shifts and coupling constants (J-values) in both ¹H and ¹³C NMR spectra is fundamental for the unambiguous structural assignment of this compound and its derivatives. The multiplicity of a proton signal (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum is determined by the number of neighboring protons, following the n+1 rule. The magnitude of the coupling constant provides information about the dihedral angle between coupled protons, which is particularly useful in determining the substitution pattern on the naphthalene ring.

For example, the presence of a triplet and a quartet in the upfield region of a ¹H NMR spectrum would be characteristic of an ethoxy group (-OCH₂CH₃). The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the three methyl protons, while the methyl protons (-CH₃) would appear as a triplet due to coupling with the two methylene protons. The chemical shifts of the aromatic protons and their coupling patterns (ortho, meta, and para coupling) allow for the precise determination of the substituent positions on the naphthalene core.

Interactive Table: Representative ¹H and ¹³C NMR Data for Naphthoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| N-(6-ferrocenyl-2-naphthoyl) amino acid derivative | ¹H | 8.82-9.08 | - | Amide NH |

| N-(6-ferrocenyl-2-naphthoyl) dipeptide derivative | ¹H | 8.47-8.94 | - | Amide NH |

| Aromatic Acid Derivative | ¹³C | 162.2, 161.8 | - | Carbonyl C |

| 1-Hydroxy-4-methoxy-2-naphthoic acid | ¹³C | - | - | - |

Note: This table provides representative data from related structures to illustrate typical chemical shift ranges. Specific data for this compound would require experimental measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

GC-MS for Compound Identification and Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. chromatographyonline.comepa.gov For less volatile compounds like carboxylic acids, a derivatization step is often necessary to increase their volatility. chromatographyonline.compeerj.comresearchgate.net Silylation is a common derivatization method where an active proton is replaced by a trimethylsilyl (B98337) (TMS) group. peerj.comresearchgate.net

In the context of naphthoic acids, GC-MS analysis after derivatization can be used to identify and quantify these compounds in various matrices. chromatographyonline.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which can be compared to spectral libraries for identification. peerj.comnih.gov

LC-ESI-MS for Identification of Naphthalene Derivatives in Complex Matrices

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal technique for the direct analysis of naphthalene derivatives in complex samples without the need for derivatization. nih.govresearchgate.net This method is highly sensitive and specific. nih.gov

LC-ESI-MS has been successfully employed for the identification and quantification of polar naphthalene derivatives, including various naphthoic acids, in contaminated groundwater. researchgate.netnih.gov The liquid chromatograph separates the analytes from the sample matrix, and the ESI source gently ionizes the molecules, which are then detected by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov This technique allows for the detection of compounds at very low concentrations, often in the microgram per liter range. nih.gov

Analytical and Spectroscopic Characterization of this compound in Research

The rigorous identification and characterization of chemical compounds are fundamental to progress in chemical research. For this compound, a naphthalene derivative featuring an ethoxy group and a carboxylic acid function, a suite of analytical techniques is employed to confirm its structure, assess its purity, and quantify its presence. This article details the application of mass spectrometry, infrared spectroscopy, and advanced chromatographic techniques in the scientific investigation of this compound.

Collision-Induced Dissociation (CID) is a crucial tandem mass spectrometry (MS/MS) technique used for the structural elucidation of ions in the gas phase. thermofisher.com In this process, a specific precursor ion, such as the molecular ion of this compound, is isolated and then fragmented by collisions with an inert gas (e.g., nitrogen, argon, or helium). nih.gov The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule.

The optimization of CID parameters is essential to obtain meaningful and reproducible fragmentation spectra. The primary parameter is the collision energy, which dictates the extent of fragmentation. Insufficient energy will result in no fragmentation, while excessive energy may lead to complete shattering of the ion, losing structurally informative fragments. For aromatic compounds like naphthoic acid derivatives, the aromatic ring system is relatively stable and requires sufficient energy to induce cleavage. chemrxiv.org

In practice, the optimal collision energy is often determined empirically. For many small molecules, a normalized collision energy (NCE) in the range of 20-50 eV is effective for producing a rich spectrum of fragment ions. acs.org When analyzing novel compounds or complex mixtures where the ideal settings are unknown, a technique known as Stepped Normalized Collision Energy (SNCE) can be employed. SNCE applies a range of collision energies to the precursor ion, ensuring that fragments formed at different energy thresholds are all captured in a single experiment. thermofisher.com This approach simplifies method development and maximizes the structural information obtained from a single analysis. While specific optimized parameters for this compound are not detailed in the available literature, typical starting parameters for similar aromatic carboxylic acids can be generalized.

Table 1: Typical Collision-Induced Dissociation Parameters for Aromatic Carboxylic Acids

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ | Isolation of the deprotonated or protonated molecular ion. |

| Collision Gas | Nitrogen (N₂) or Argon (Ar) | Inert gas used to induce fragmentation upon collision. |

| Normalized Collision Energy (NCE) | 20 - 50 eV | Controls the energy of collisions and the degree of fragmentation. acs.org |

| Activation Q | 0.250 (typical) | A parameter that controls the stability of ions in the collision cell. |

This table presents generalized parameters based on common practices for small aromatic molecules; specific values require empirical optimization for this compound.

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.

The IR spectrum of this compound is distinguished by absorption bands corresponding to its key functional groups. The carboxylic acid moiety gives rise to two particularly prominent features: a very broad absorption band for the hydroxyl (O-H) stretch and a sharp, strong absorption for the carbonyl (C=O) stretch. acs.orgtennessee.edu The ethoxy group and the naphthalene ring also produce characteristic signals.

O-H Stretch: The hydroxyl group of the carboxylic acid produces a very broad absorption band typically in the region of 3300-2500 cm⁻¹. acs.org This broadening is a result of intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state.

C-H Stretch: Aromatic C-H stretching vibrations from the naphthalene ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. researchgate.netmdpi.com

C=O Stretch: The carbonyl group of the carboxylic acid results in a strong, sharp absorption peak generally found between 1760-1690 cm⁻¹. acs.orgtennessee.edu Its exact position can be influenced by conjugation with the aromatic ring.

C-O Stretch: The spectrum will also feature C-O stretching vibrations. The C-O stretch associated with the carboxylic acid is typically found between 1320-1210 cm⁻¹, while the C-O stretch from the ethoxy ether linkage will appear in the 1300-1000 cm⁻¹ region. acs.org

The presence of these characteristic bands in an IR spectrum provides strong evidence for the structure of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl (Ethoxy) | C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium to Weak |

Data synthesized from general IR correlation tables and studies on related aromatic carboxylic acids. acs.orgtennessee.eduresearchgate.netmdpi.commsu.edu

Chromatography is indispensable for separating components of a mixture, and for determining the purity and concentration of a specific compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used in the analysis of this compound.

HPLC is the method of choice for analyzing non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. In a typical purity analysis, a solution of the compound is injected into the HPLC system. The main compound should elute as a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks allows for the calculation of purity, with research-grade materials often exceeding 95%. msstate.edu

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, generating a linear relationship that can be used to determine the concentration of the compound in unknown samples.

Developing a precise and robust HPLC method is critical for reliable analysis. researchgate.net Key parameters that are optimized during method development include:

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer is adjusted to achieve optimal separation and peak shape. researchgate.net An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention. chemrxiv.org

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. A typical flow rate is around 1.0 mL/min. msstate.eduresearchgate.net

Column Temperature: Maintaining a constant column temperature (e.g., 25°C) ensures reproducible retention times. researchgate.net

Detector Wavelength: A UV detector is commonly used, set to a wavelength where the naphthoic acid derivative exhibits maximum absorbance (e.g., 254 or 260 nm) to ensure high sensitivity. msstate.eduresearchgate.net

Validation of the developed method involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose. researchgate.net

Table 3: Example HPLC Method Parameters for Naphthoic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and 0.1% Phosphoric Acid in Water researchgate.net |

| Flow Rate | 1.0 mL/min msstate.eduresearchgate.net |

| Column Temperature | 25°C researchgate.net |

| Injection Volume | 10-20 µL |

Standard gas chromatography is best suited for compounds that are volatile and thermally stable. Carboxylic acids like this compound have low volatility and can exhibit poor peak shape due to their polarity and tendency to adsorb onto the GC column. To overcome this, a derivatization step is typically required before GC analysis. thermofisher.com

The carboxylic acid group is converted into a less polar and more volatile functional group, most commonly an ester (e.g., a methyl or t-butyldimethylsilyl ester). thermofisher.comnih.gov This procedure improves chromatographic performance, allowing for high-resolution separation and sensitive detection, often in conjunction with a mass spectrometer (GC-MS). thermofisher.comacs.org GC-MS provides both retention time data from the GC and mass spectral data from the MS, enabling confident identification of the derivatized analyte and any volatile impurities. nih.govdtic.mil

Applications and Future Research Directions

Applications in Advanced Organic Synthesis

The reactivity of its functional groups and the rigid naphthalene (B1677914) framework allow 4-Ethoxy-1-naphthoic acid to serve as a key intermediate in the construction of elaborate molecular architectures.

Synthesis of Complex Organic Molecules

As an intermediate, this compound is utilized in the synthesis of more complex organic molecules. The carboxylic acid group can undergo various transformations, such as esterification, amidation, and reduction to an alcohol, while the ethoxy group can be modified or cleaved under specific conditions. This dual functionality allows for sequential and controlled modifications, building up molecular complexity. For instance, it can serve as a starting material for the preparation of various derivatives, expanding the library of available chemical entities for further research.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their optoelectronic properties. unit.no Naphthalene derivatives, such as this compound, can serve as foundational units in the synthesis of larger, more complex PAH systems. unit.no The anaerobic degradation pathways of some PAHs have been shown to converge at the level of 2-naphthoic acid, highlighting the central role of the naphthoic acid scaffold in both the synthesis and degradation of these molecules. ub.edu Research into the functionalization of PAHs is a burgeoning field, with potential applications in electronics, non-linear optics, and even medicinal chemistry. unit.no

Potential in Pharmaceutical Development

The naphthoic acid scaffold is a recognized pharmacophore in medicinal chemistry, and the specific substitution pattern of this compound presents opportunities for the discovery of novel therapeutic agents.

Development of New Therapeutic Agents

Research is ongoing to explore the potential of this compound and its derivatives as lead compounds for the development of new pharmaceuticals. The structural features of the molecule suggest it could be a candidate for targeting specific biological pathways or receptors. For instance, related naphthoic acid derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. The interaction of such compounds with enzymes and receptors is a key area of study to elucidate their mechanism of action and therapeutic potential.

Lead Compound Optimization

In drug discovery, lead optimization is a critical process of refining a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. numberanalytics.com this compound can serve as a foundational structure for such optimization. By systematically modifying the ethoxy and carboxylic acid groups, or by introducing new substituents onto the naphthalene ring, medicinal chemists can explore the structure-activity relationship (SAR) to develop more potent and targeted drug candidates. numberanalytics.comnih.gov This process aims to improve the therapeutic index of a potential drug, balancing its desired effects with any potential for toxicity. numberanalytics.com

Industrial Applications

While specific large-scale industrial applications for this compound are not extensively documented, related naphthoic acid derivatives find use in the production of specialty chemicals. For example, 2-ethoxy-1-naphthoic acid is an intermediate in the synthesis of dyes and fluorescent brightening agents. google.com Given its structural similarity, this compound holds potential for similar applications in the chemical industry, particularly as a precursor for specialized polymers or other materials where its unique properties could be advantageous. smolecule.com

Production of Dyes and Pigments

The naphthalene nucleus is a fundamental structural motif in the dye industry, and derivatives of naphthoic acid, including this compound, serve as important intermediates in the synthesis of various colorants. While specific documentation detailing the use of this compound in large-scale dye production is not extensively available in public literature, the established chemistry of naphthoic acids provides a clear indication of its potential applications. Generally, hydroxynaphthoic acid compounds are crucial precursors for a wide variety of materials, including organic dyes like azo dyes. google.com

The general process for creating azo lake pigments, for instance, involves the use of a coupler component, which is often a derivative of 2-hydroxy-3-naphthoic acid. google.com It is plausible that this compound could be chemically modified to serve a similar role. The chromophoric properties of the naphthalene ring system are central to the development of dyes and pigments. The specific substituents on the naphthoic acid skeleton, such as the ethoxy group in the target compound, can influence the final color and properties of the dye. researchgate.net For example, in the synthesis of some pigments, using derivatives of 2-hydroxy-3-naphthoic acid as a co-coupler can lead to products with excellent transparency and high color strength. google.com

Derivatives of 2-ethoxy-1-naphthoic acid, a closely related compound, are known to be used in the production of dyes and fluorescent brightening agents. This suggests that this compound would similarly be a valuable building block in the synthesis of specialized colorants. The synthesis of such dyes would likely involve coupling the naphthoic acid derivative with a diazonium salt to form an azo compound, which is the basic structure of many commercial dyes.

Future Research Avenues

Exploration of Undiscovered Biological Activities

While the biological profile of this compound itself is not extensively characterized in publicly accessible research, the broader family of naphthoic acid derivatives has shown a wide range of pharmacological activities, suggesting that the title compound is a promising candidate for further biological screening. For instance, various naphthoic acid derivatives have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.

Furthermore, research into related compounds suggests other potential therapeutic areas. Derivatives of naphthoic acids have been shown to modulate N-methyl-D-aspartate receptors (NMDARs), which are implicated in neurological conditions such as schizophrenia and Alzheimer's disease. nih.gov This opens an avenue for investigating this compound and its derivatives as potential modulators of NMDARs. Additionally, some naphthoic acid derivatives have exhibited anti-inflammatory and potential antitumor activities. Given that minor structural modifications can significantly impact biological activity, a thorough screening of this compound in various biological assays is warranted to uncover its full therapeutic potential.

Structure-Activity Relationship Studies with New Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, and the this compound scaffold presents a valuable template for such studies. By synthesizing and evaluating new derivatives, researchers can systematically probe how different functional groups and structural modifications influence biological activity.

For instance, in the context of P2Y14 receptor antagonists, SAR studies on 2-naphthoic acid derivatives have shown that potency can be maintained and even enhanced with specific functionalization, leading to the development of highly potent fluorescent molecular probes. acs.orgunc.edu Similar SAR exploration for this compound derivatives could lead to the discovery of novel and selective receptor modulators.

Key areas for SAR studies on this compound could include:

Modification of the ethoxy group: Replacing the ethoxy group with other alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), propoxy) or with other functional groups could provide insights into the role of this substituent in receptor binding and activity.

Substitution on the naphthalene ring: Introducing various substituents at different positions on the naphthalene ring could elucidate the electronic and steric requirements for optimal biological activity.

Derivatization of the carboxylic acid: Converting the carboxylic acid to esters, amides, or other bioisosteres could impact the compound's pharmacokinetic properties and target interactions.

A comparative analysis of the biological effects of these new derivatives would provide a deeper understanding of the SAR, guiding the design of more potent and selective compounds.

Mechanistic Elucidation of Pharmacological Effects

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. While the exact mechanisms for this specific compound are yet to be determined, research on related naphthoic acid derivatives provides a foundation for future investigations.

For example, some naphthoic acid derivatives that act as NMDAR modulators are believed to function as positive allosteric modulators (PAMs), enhancing the receptor's response to agonists. nih.gov These PAMs appear to stabilize the active conformation of the receptor's ligand-binding domain. nih.gov Future research on this compound could investigate whether it shares this mechanism or interacts with different allosteric sites.

The mechanism of action for naphthoic acid derivatives often involves interaction with specific molecular targets like enzymes or receptors. For any observed biological activity of this compound, detailed mechanistic studies would be necessary. These could include:

Target identification assays: To pinpoint the specific proteins or pathways with which the compound interacts.

Enzyme inhibition or receptor binding assays: To quantify the compound's affinity and functional effect on its target.

Cellular and in vivo studies: To understand how the molecular interactions translate into physiological effects.

Elucidating these mechanisms will be essential for optimizing the compound's therapeutic profile and predicting potential side effects.

Development of Green Synthesis Methodologies

The development of environmentally friendly, or "green," synthesis methods is a growing priority in the chemical and pharmaceutical industries. For this compound and its derivatives, future research should focus on creating sustainable synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One promising approach is the use of nanocatalysts. A study has demonstrated a magnesium oxide (MgO) nanoparticle-catalyzed procedure for the synthesis of a derivative of this compound. frontiersin.org This method offers advantages over classical synthesis, such as potentially higher yields and milder reaction conditions. frontiersin.org

Other green chemistry principles that could be applied to the synthesis of this compound include:

Biocatalysis: The use of enzymes, such as laccases, has been explored for the sustainable synthesis of other naphthoic acid derivatives from renewable starting materials like sinapic acid. researchgate.nettandfonline.com

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. frontiersin.org

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

A patented method for the synthesis of the related 2-ethoxy-1-naphthoic acid highlights a greener approach by using hydrogen peroxide as an oxidant, which avoids the heavy metal waste associated with traditional methods using potassium permanganate. Similar strategies could be developed for the synthesis of this compound.

Advanced Computational Modeling for Drug Design

Advanced computational modeling and computer-aided drug design (CADD) are powerful tools that can accelerate the discovery and optimization of new drugs. nih.gov For this compound, these techniques can be employed to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Homology modeling and molecular docking are particularly relevant. For instance, in the development of P2Y14 receptor antagonists, a homology model of the receptor was used to predict how derivatives of a 2-naphthoic acid scaffold would bind. acs.orgnih.gov This computational approach successfully guided the design of fluorescent probes with exceptionally high affinity. unc.edu

Future computational studies on this compound could involve:

Virtual screening: Docking large libraries of virtual compounds based on the this compound scaffold against various biological targets to identify potential hits.

De novo design: Using computational algorithms to design novel molecules that are predicted to have high affinity and selectivity for a specific target.

Pharmacophore modeling: Identifying the key structural features of this compound and its active derivatives that are essential for biological activity.